N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

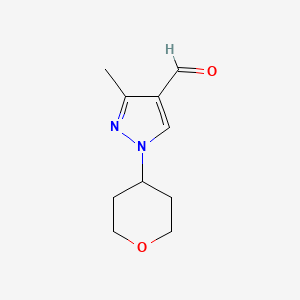

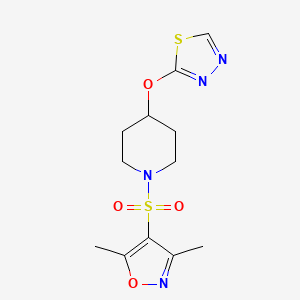

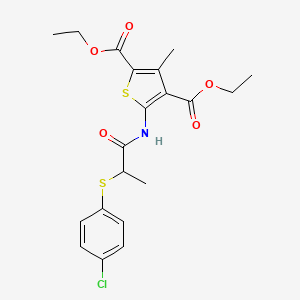

“N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a sulfonyl group attached to a piperidine ring, which is a common structural motif in medicinal chemistry due to its ability to bind to various biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a bromine atom and a fluorine atom as substituents on the benzene ring. The piperidinylsulfonyl group would likely be attached to the benzene ring as well .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The benzamide group could participate in reactions typical of amides, such as hydrolysis. The bromine and fluorine atoms could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzamide and piperidinylsulfonyl groups could increase the compound’s polarity and potentially its solubility in water .Applications De Recherche Scientifique

Radiotracer Development

Research has demonstrated the feasibility of using nucleophilic displacement of bromide for the synthesis of radiolabeled compounds, such as [18F] NIDA-42033, for imaging CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003). This highlights the potential for related benzamide compounds to be used in the development of radiotracers for neurological research.

Neurological Disease Research

Studies have utilized selective serotonin 1A molecular imaging probes, indicating the relevance of benzamide derivatives in quantifying receptor densities in diseases like Alzheimer's, showcasing their utility in understanding neurological conditions and their progression (Kepe et al., 2006).

Drug Metabolism

Investigations into the metabolism of novel orexin receptor antagonists, such as SB-649868, have been conducted to understand their disposition in humans, which is crucial for the development of treatments for conditions like insomnia (Renzulli et al., 2011). This suggests that benzamide derivatives could be significant in studying and developing new pharmaceuticals.

Synthesis and Characterization of Novel Compounds

Research focused on the synthesis, characterization, and bioactivity study of new benzamides and their metal complexes underlines the importance of such compounds in developing new materials with potential antibacterial properties (Khatiwora et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic use. This could involve testing the compound in biological assays, studying its mechanism of action, and potentially modifying its structure to improve its activity or reduce any side effects .

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrFN2O3S/c19-14-5-7-15(8-6-14)21-18(23)13-4-9-16(20)17(12-13)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTHKQAGUJTLGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2832296.png)

![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)

![3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B2832308.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2832314.png)